Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester
Description
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is a structurally complex aromatic ester characterized by a benzoic acid backbone modified with a naphthalenylmethylamino-methyl substituent at the para position. This compound belongs to a class of benzoic acid derivatives that are frequently explored for their pharmacological and material science applications. Additionally, benzoic acid methyl esters are found in natural products, such as in the kiwifruit aroma profile, where they contribute to unique fragrance characteristics .
Properties
CAS No. |
905818-73-7 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 4-[(naphthalen-2-ylmethylamino)methyl]benzoate |
InChI |
InChI=1S/C20H19NO2/c1-23-20(22)18-10-6-15(7-11-18)13-21-14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,21H,13-14H2,1H3 |
InChI Key |
ZUBCMHZNERVFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the reaction of benzoic acid with methanol using trimethylchlorosilane (TMSCl) as a catalyst at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to facilitate the esterification process . These catalysts are preferred due to their reusability and minimal environmental impact compared to traditional liquid acids.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the passage of sodium ions through nerve membranes, thereby inhibiting nerve signal transmission.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzoic Acid Esters
Biological Activity
Benzoic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester (CAS No. 241127-61-7) is of particular interest due to its unique structural features that may impart specific pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17NO4
- Molecular Weight : 323.34 g/mol
- CAS Number : 241127-61-7
The structure of the compound features a benzoic acid core with a naphthalenylmethyl amino side chain, which is hypothesized to enhance its biological interactions.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. A study on similar compounds demonstrated that modifications in the aromatic ring can influence their efficacy against various bacterial strains. The presence of the naphthalenyl group in this compound may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial effectiveness.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (hypothetical) | |
| Similar benzoic acid derivatives | Effective against E. coli and S. aureus |
Anti-inflammatory Effects
Benzoic acid derivatives have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies suggest that modifications in the benzoic acid structure can enhance these effects.
Case Study: In Vivo Testing
A case study investigated a related compound's anti-inflammatory effects in a rat model of arthritis. The results showed significant reductions in swelling and pain, attributed to the inhibition of inflammatory mediators.
- Study Design : Rats were administered varying doses of the benzoic acid derivative.
- Results : Significant reduction in paw edema was observed at doses above 10 mg/kg.
- : The compound exhibits potential as an anti-inflammatory agent.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological evaluations have indicated low acute toxicity levels for related compounds, with median lethal doses (LD50) suggesting a relatively safe profile when administered appropriately.
| Parameter | Value |
|---|---|
| LD50 (oral, rats) | >2000 mg/kg |
| Skin Irritation | Slightly irritating |
| Eye Irritation | Severe irritation potential |
The proposed mechanism for the biological activity of benzoic acid derivatives involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit COX enzymes, reducing prostaglandin synthesis.
- Membrane Interaction : Enhanced lipophilicity allows better interaction with cellular membranes, facilitating drug uptake.
- Cytokine Modulation : Alterations in cytokine production may lead to reduced inflammation and improved healing processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
